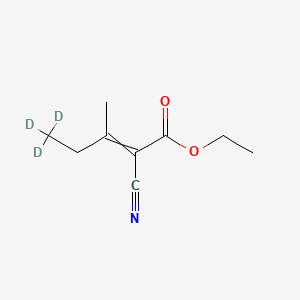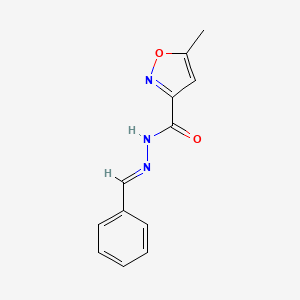
5-Methyl-3-isoxazolecarboxylic Acid Benzylidenehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide is a compound belonging to the oxazole family, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide typically involves the reaction of 5-methyl-1,2-oxazole-3-carbohydrazide with benzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
- 5-Methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)
Uniqueness
5-Methyl-N’-[(E)-phenylmethylidene]-1,2-oxazole-3-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown a broader range of biological activities and higher stability under various conditions .
Propriétés
Numéro CAS |
91397-11-4 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-[(Z)-benzylideneamino]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,16)/b13-8- |
Clé InChI |
RKVTXLNPABCANZ-JYRVWZFOSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2 |
SMILES isomérique |
CC1=CC(=NO1)C(=O)N/N=C\C2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=NO1)C(=O)NN=CC2=CC=CC=C2 |
Synonymes |
5-Methyl-3-isoxazolecarboxylic Acid (Phenylmethylene)hydrazide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



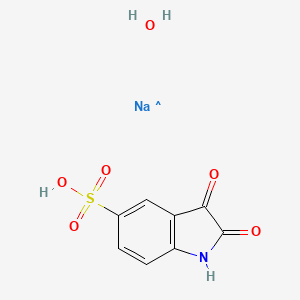
![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)
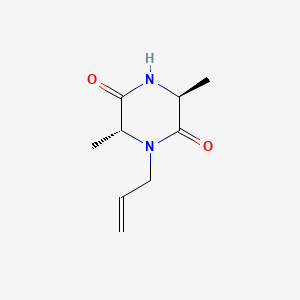
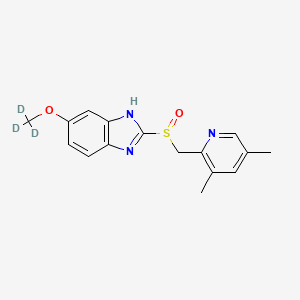
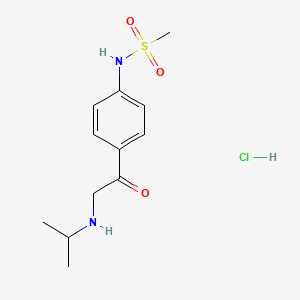
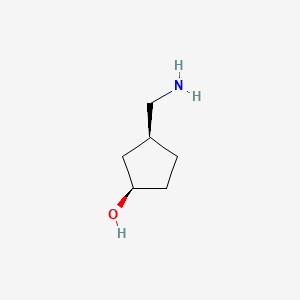
![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid](/img/structure/B587886.png)
